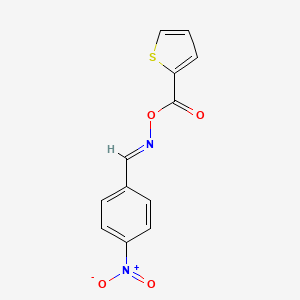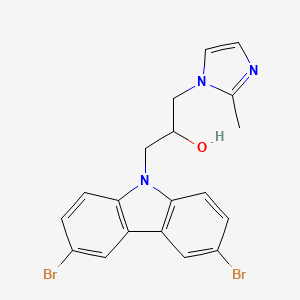
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol
説明
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol is not fully understood. However, studies have suggested that the compound interacts with metal ions and forms a complex that emits fluorescence. In addition, the compound has been shown to have antioxidant properties and may protect cells from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to cells or tissues. The compound has been shown to have antioxidant properties and may protect cells from oxidative stress. Additionally, the compound has been shown to have potential applications in the treatment of cancer and other diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol in lab experiments is its high sensitivity and selectivity for metal ions. The compound is also relatively easy to synthesize and purify. However, some limitations of using the compound include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of the compound in various fields of scientific research. Finally, there is a need for more studies to evaluate the toxicity and safety of the compound in different experimental models.
科学的研究の応用
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-imidazol-1-yl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. The compound has also been investigated for its potential use in organic light-emitting diodes (OLEDs) and as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2-methylimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Br2N3O/c1-12-22-6-7-23(12)10-15(25)11-24-18-4-2-13(20)8-16(18)17-9-14(21)3-5-19(17)24/h2-9,15,25H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIBKBZFKWZNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



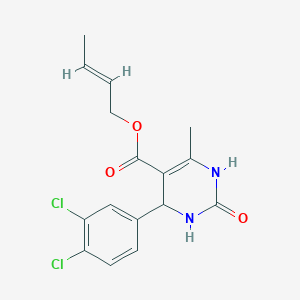

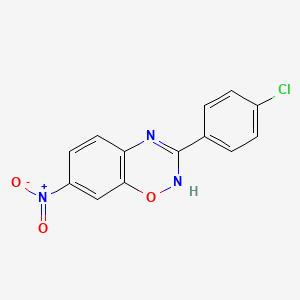
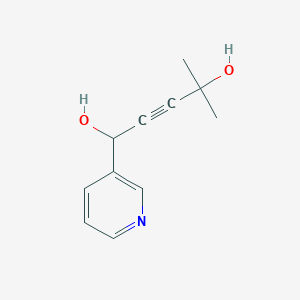
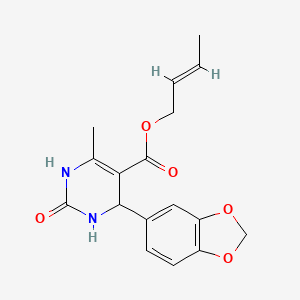
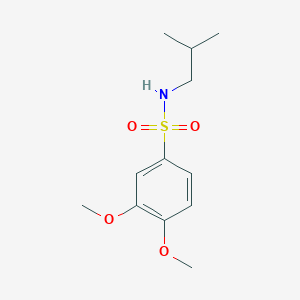
![cyclopentyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B3871642.png)
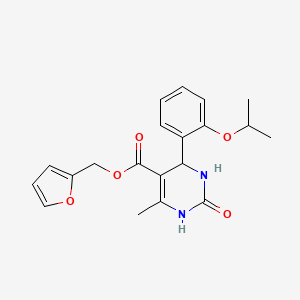
![2-(2-methyl-1,3-thiazol-4-yl)-N-[2-(pyridin-2-ylthio)ethyl]acetamide](/img/structure/B3871656.png)
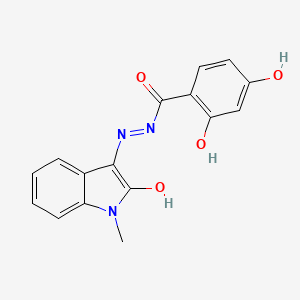
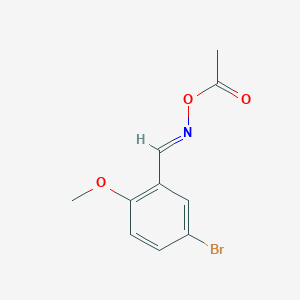
![(5-{[ethyl(2-fluorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B3871667.png)
![2-phenylethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3871673.png)
